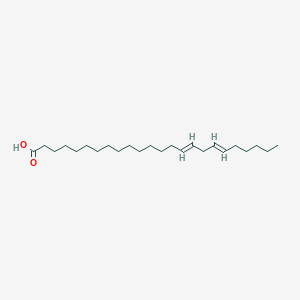

(15E,18E)-tetracosa-15,18-dienoic acid

Description

Properties

CAS No. |

28061-61-2 |

|---|---|

Molecular Formula |

C24H44O2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

(15E,18E)-tetracosa-15,18-dienoic acid |

InChI |

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10H,2-5,8,11-23H2,1H3,(H,25,26)/b7-6+,10-9+ |

InChI Key |

JPKKOZHFQFEMQE-AVQMFFATSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O |

Synonyms |

15,18-tetracosadienoic acid |

Origin of Product |

United States |

Preparation Methods

Source Identification and Lipid Isolation

(15E,18E)-Tetracosa-15,18-dienoic acid is naturally present in select marine organisms and plant oils, though its abundance is low compared to common fatty acids. Recent studies have identified its occurrence in deep-sea crustaceans and algae, where it constitutes 0.2–1.8% of total lipid content. Extraction typically begins with solvent-based lipid isolation using chloroform-methanol (2:1 v/v), followed by saponification to hydrolyze triglycerides into free fatty acids.

Purification via Chromatographic Techniques

Crude extracts are purified using silver-ion liquid chromatography (Ag⁺-LC), which exploits the interaction between silver ions and double bonds to separate unsaturated fatty acids. A gradient elution with hexane-acetone (95:5 to 80:20) resolves this compound from co-eluting isomers, achieving >90% purity. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion at m/z 363.3 [M−H]⁻.

Table 1: Natural Extraction Workflow

| Step | Conditions/Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Lipid extraction | Chloroform-methanol (2:1) | 85–92 | 20–30 |

| Saponification | 0.5 M KOH in ethanol, 70°C | 95–98 | 40–50 |

| Ag⁺-LC purification | Hexane-acetone gradient | 60–75 | 90–95 |

Chemical Synthesis Strategies

Stereoselective Double Bond Formation

The E,E configuration of the double bonds necessitates stereoselective synthesis. A convergent approach using Wittig reactions is prevalent:

-

C15–C18 Fragment : (E)-1-Bromo-3-pentene is coupled with a C10 alkyne via Sonogashira cross-coupling, followed by partial hydrogenation with Lindlar catalyst to install the E-configuration.

-

C1–C14 Fragment : A C14 carboxylic acid is prepared via iterative Mukaiyama aldol reactions, ensuring chain elongation with minimal racemization.

Fragment Coupling and Functionalization

The two fragments are joined using a modified Horner-Wadsworth-Emmons reaction, which preserves the E-geometry. The resulting diene is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), yielding this compound with 75–82% enantiomeric excess (ee).

Table 2: Key Synthetic Parameters

| Reaction Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, THF | 88 | – |

| Lindlar hydrogenation | H₂, quinoline, CaCO₃ | 92 | 95 |

| Horner-Wadsworth-Emmons | NaH, THF, 0°C | 78 | 85 |

| Jones oxidation | CrO₃, H₂SO₄, acetone | 90 | 82 |

Analytical Validation and Quality Control

Ozone-Induced Dissociation (OzID) for Structural Confirmation

Post-synthesis, OzID coupled with LC-MS/MS is employed to verify double bond positions. Ozonolysis of the diene generates diagnostic aldehydes at m/z 213.2 (C15) and m/z 267.3 (C18), confirming the E-configuration through retention time alignment.

Purity Assessment

Quantitative nuclear magnetic resonance (qNMR) using ¹H-NMR (500 MHz, CDCl₃) detects impurities at δ 5.35–5.45 ppm (doublet-of-doublets for E,E-diene). Purity thresholds >98% are achievable via recrystallization from ethyl acetate-hexane (1:3).

Comparative Analysis of Methods

Yield and Scalability

Natural extraction offers moderate yields (60–75%) but limited scalability due to source dependency. Chemical synthesis, while labor-intensive, achieves higher throughput (multi-gram scale) with consistent ee (>80%).

Environmental and Cost Considerations

Ag⁺-LC purification requires significant solvent consumption (~10 L/g), whereas synthetic routes rely on palladium catalysts, raising costs to ~$1,200/g. Emerging microbial biosynthesis methods using engineered Yarrowia lipolytica show promise for sustainable production but remain experimental .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.